Evidence Item 1 — Orthogonal Bifunctional Electrophilicity vs. Single‑Site MEM‑Cl Alkylation
Product datasheets explicitly ascribe two chemically distinct electrophilic centres to 1-[(Chloromethoxy)methoxy]-2-methoxyethane: a chloromethyl ether group (Cl–CH₂–O–) and a methoxyethoxymethyl acetal (CH₃OCH₂CH₂OCH₂–O–). Each centre can be addressed independently under judiciously chosen reaction conditions — the chloromethyl site undergoes nucleophilic substitution by alcohols, thiols, or amines, while the acetal is stable to basic and reductive conditions but cleavable with mild aqueous acid . In contrast, MEM‑Cl (CAS 3970‑21‑6), MOM‑Cl, BOM‑Cl, and SEM‑Cl each contain a single reactive chloromethyl group whose only synthetic function is to install the corresponding acetal protecting group; once that alcohol protection has occurred, the reagent possesses no secondary handle for further elaboration [1]. No quantitative head-to-head study that simultaneously compares the bifunctional reactivity of this compound with the mono‑functional behaviour of the listed comparators was identified in the accessible literature; therefore this evidence is categorised as Class‑level inference based on documented structural features and established reactivity principles of α‑haloethers [1].
| Evidence Dimension | Number of independently addressable electrophilic sites per molecule |
|---|---|
| Target Compound Data | 2 (chloromethyl centre + methoxyethoxymethyl acetal) |
| Comparator Or Baseline | MEM‑Cl (CAS 3970‑21‑6), MOM‑Cl, BOM‑Cl, SEM‑Cl each contain 1 reactive site |
| Quantified Difference | Qualitative: bifunctional vs. monofunctional |
| Conditions | Structure‑based inference; no direct kinetic or synthetic comparison study available |
Why This Matters
Procurement of a bifunctional reagent enables sequential‑protection or linker‑arm strategies that are impossible with mono‑functional protecting‑group reagents, reducing step count and protecting‑group manipulations in complex syntheses.
- [1] Wikipedia. Methoxymethyl ether. States that MOM ethers are derived from chloromethyl methyl ether (MOM‑Cl) and MEM ethers from 2‑methoxyethoxymethyl chloride (MEM‑Cl), each providing a single protecting group. https://en.wikipedia.org/wiki/Methoxymethyl_ether (accessed 2026-05-02). View Source
